

A Long-Term Comparative Analysis of Betaxolol, Timolol, and Carteolol in Glaucoma Management

Author: BenchChem Technical Support Team. **Date:** December 2025

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For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Three Key Beta-Blockers

Topical beta-adrenergic antagonists have long been a cornerstone in the medical management of glaucoma, primarily by reducing aqueous humor production to lower intraocular pressure (IOP). This guide provides a detailed comparative analysis of three commonly prescribed ophthalmic beta-blockers: betaxolol, timolol, and carteolol. The following sections present a synthesis of long-term clinical data on their efficacy, safety, and distinct pharmacological properties, alongside detailed experimental methodologies and visual representations of their mechanisms of action.

Pharmacological and Clinical Efficacy: A Comparative Overview

Betaxolol is a cardioselective β 1-adrenergic antagonist, while timolol and carteolol are non-selective, blocking both β 1 and β 2 receptors.^[1] This fundamental difference in receptor affinity underlies their varying clinical profiles. Carteolol is unique among the three for possessing intrinsic sympathomimetic activity (ISA), a partial agonist effect that may modulate some of its systemic side effects.^{[2][3]}

In terms of IOP reduction, timolol and carteolol are generally considered to have similar efficacy.^[4] Clinical studies have shown that betaxolol may not lower IOP as effectively as timolol.^{[4][5]} One six-month, double-blind study comparing 0.5% betaxolol and 0.5% timolol

found that timolol produced a slightly greater average reduction in IOP (29% or 8.4 mm Hg) compared to betaxolol (26% or 7.6 mm Hg).[6] A longer-term, 7-year prospective study observed the percentage of patients remaining on monotherapy. After 7 years, 43% of patients started on timolol were still on monotherapy, compared to 34% for carteolol and 29% for betaxolol, suggesting a more sustained long-term efficacy for timolol.[1]

The intrinsic sympathomimetic activity of carteolol has been theorized to offer benefits in terms of ocular blood flow.[3] While some studies suggest carteolol's ISA may improve perfusion at the optic nerve head, this has not been consistently demonstrated to provide a definitive clinical advantage over other beta-blockers.[4] A one-year study comparing betaxolol and timolol found that pulsatile ocular blood flow decreased significantly in timolol-treated patients but remained stable in those treated with betaxolol.[7]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the efficacy and systemic effects of betaxolol, timolol, and carteolol based on available long-term comparative studies.

Drug	Receptor Selectivity	Intrinsic Sympathomimetic Activity (ISA)
Betaxolol	β1-selective	No
Timolol	Non-selective (β1 and β2)	No
Carteolol	Non-selective (β1 and β2)	Yes

Table 1: Pharmacological Properties of Betaxolol, Timolol, and Carteolol

Drug	Concentration	Mean IOP Reduction	Long-Term Monotherapy Success (7 years)
Betaxolol	0.5%	26% (7.6 mm Hg)[6]	29%[1]
Timolol	0.5%	29% (8.4 mm Hg)[6]	43%[1]
Carteolol	1%	22-25%[8]	34%[1]

Table 2: Comparative Efficacy in Lowering Intraocular Pressure

Drug	Effect on HDL Cholesterol
Betaxolol	Not significantly reported in comparative studies
Timolol	Can cause a significant decrease[2]
Carteolol	May cause a less pronounced decrease compared to timolol[2]

Table 3: Comparative Systemic Side Effects on Lipid Profile

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are outlines of experimental protocols from key comparative studies.

Protocol 1: Six-Month Double-Blind Comparison of Betaxolol and Timolol

- Study Design: A six-month, randomized, double-blind clinical trial.[6]
- Patient Population: 29 patients with a diagnosis of glaucoma.[6]
- Inclusion Criteria: Patients with glaucoma requiring IOP-lowering therapy.
- Exclusion Criteria: Not specified in the abstract.
- Treatment Regimen: Patients were randomly assigned to receive either 0.5% **betaxolol hydrochloride** or 0.5% timolol maleate ophthalmic solution.[6]
- Outcome Measures: The primary efficacy endpoint was the mean reduction in intraocular pressure from baseline. Ocular side effects, corneal sensitivity, visual acuity, basal tear production, and pupil size were also assessed.[6]
- Statistical Analysis: Not detailed in the abstract.

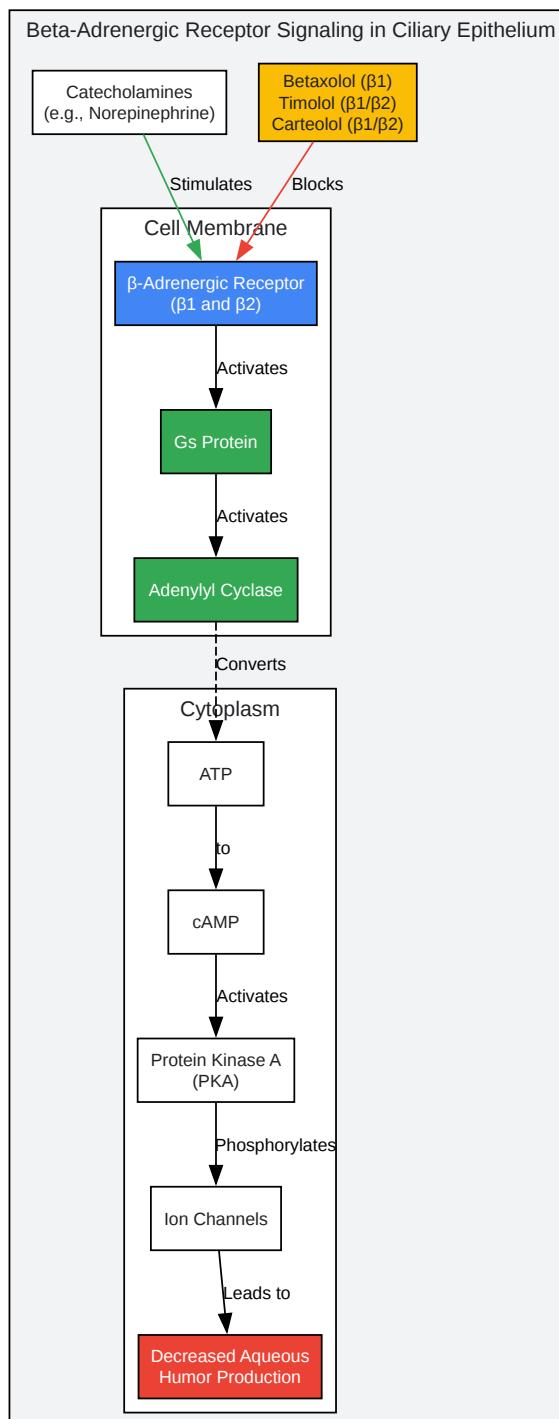
Protocol 2: Seven-Year Prospective Comparative Study of Timolol, Betaxolol, and Carteolol

- Study Design: A prospective, randomized, open-label comparative study.[[1](#)]
- Patient Population: 153 patients (280 eyes) with newly diagnosed primary open-angle glaucoma.[[1](#)]
- Inclusion Criteria: Patients with a new diagnosis of open-angle glaucoma.[[1](#)]
- Exclusion Criteria: Not specified in the abstract.
- Treatment Regimen: Patients were randomized to receive monotherapy with either timolol, betaxolol, or carteolol.[[1](#)]
- Outcome Measures: The primary efficacy outcome was the ability to continue on monotherapy. Secondary outcomes included changes in intraocular pressure and visual field analysis using Humphrey visual field analyzer (CPSD and MD) and linear regression analysis (PROGRESSOR).[[1](#)]
- Statistical Analysis: Not detailed in the abstract.

Mandatory Visualization

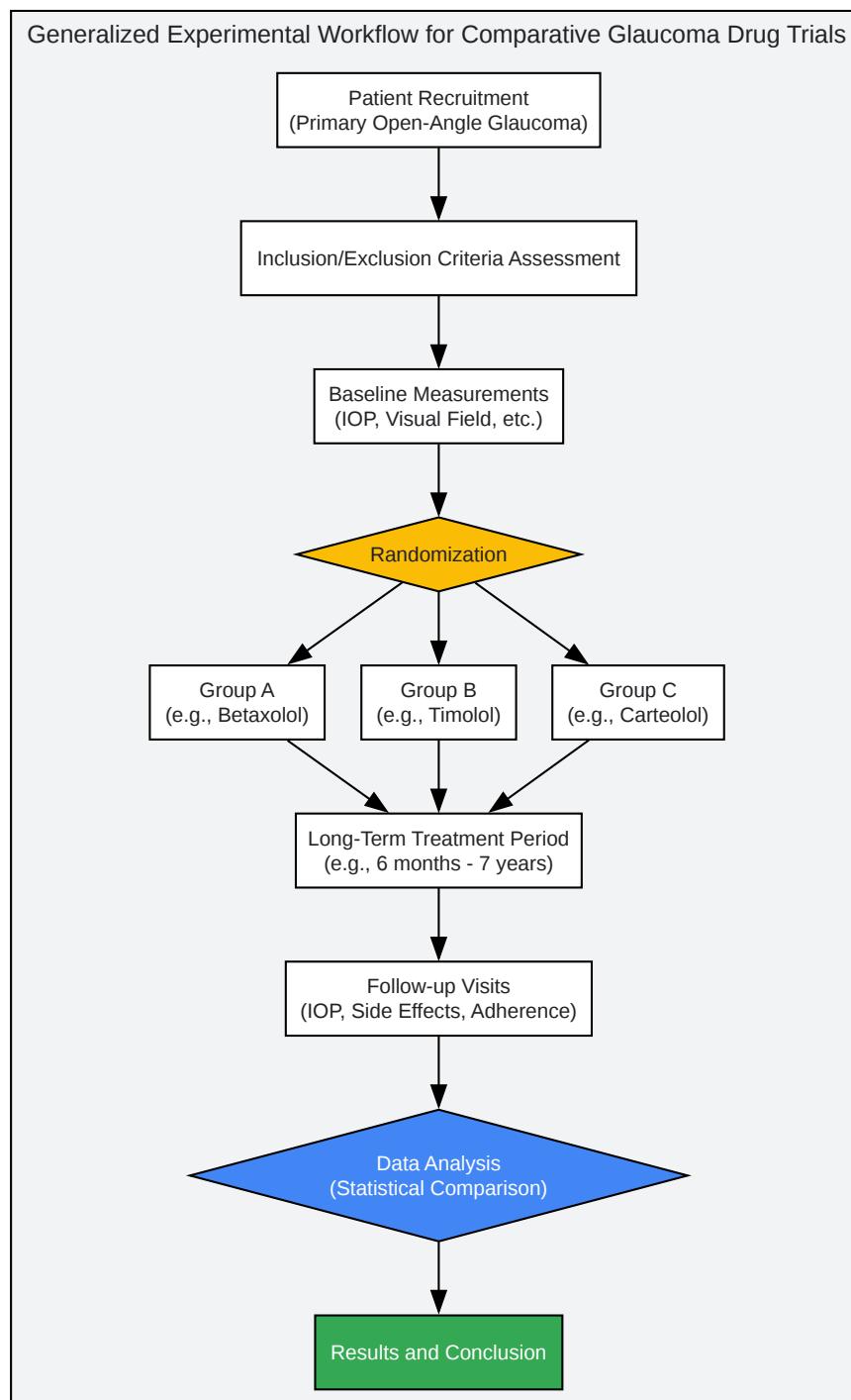
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to the action of these beta-blockers.



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Caption: Beta-adrenergic receptor signaling pathway in the ciliary epithelium.



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Caption: Generalized experimental workflow for comparative glaucoma drug trials.

Concluding Remarks

The choice between betaxolol, timolol, and carteolol for the management of glaucoma requires careful consideration of their efficacy, safety profiles, and individual patient characteristics. Timolol has demonstrated robust long-term efficacy in maintaining IOP control.^[1] Betaxolol, with its $\beta 1$ -selectivity, offers a potentially safer alternative for patients with pulmonary conditions, although its IOP-lowering effect may be less pronounced.^{[4][6]} Carteolol's intrinsic sympathomimetic activity presents a theoretical advantage in mitigating some systemic side effects, such as effects on heart rate and lipid profiles, though its clinical superiority in this regard is not definitively established.^[2] Further long-term, head-to-head comparative trials with detailed reporting of both ocular and systemic adverse events are warranted to provide a more definitive guide for clinical decision-making.

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- To cite this document: BenchChem. [A Long-Term Comparative Analysis of Betaxolol, Timolol, and Carteolol in Glaucoma Management]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1666915#long-term-comparative-study-of-betaxolol-timolol-and-carteolol>]

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